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Compound of Interest
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Cat. No.: B3062791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide that has emerged

as a promising candidate in oncology, particularly for the treatment of prostate cancer. Derived

from the human prostate secretory protein (PSP94), Tigapotide has demonstrated significant

anti-tumor, anti-metastatic, and anti-angiogenic properties. This technical guide provides a

comprehensive overview of the discovery, synthesis, and mechanism of action of Tigapotide,

including detailed experimental protocols and quantitative data to support further research and

development efforts.

Discovery and Background
Tigapotide was discovered through systematic research into the biological functions of

Prostate Secretory Protein (PSP94), a protein found in high concentrations in human seminal

fluid.[1] It was observed that lower levels of PSP94 correlated with advanced stages of prostate

cancer, suggesting a potential anti-tumor role for the protein or its fragments.[1]

Researchers at McGill University Health Centre synthesized various peptide fragments of

PSP94 to identify the region responsible for its anti-tumor activity. Through this screening

process, a 15-mer peptide corresponding to amino acids 31-45 of PSP94, designated

PCK3145, was found to be the most potent inhibitor of tumor cell proliferation.[2] This peptide

was later named Tigapotide.
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Amino Acid Sequence: The amino acid sequence for Tigapotide (PCK3145) is: EWQTDN-

{Cys(Acm)}-ET-{Cys(Acm)}-T-{Cys(Acm)}-YET[3]

The "(Acm)" indicates that the cysteine residues are protected with an acetamidomethyl group.

Synthesis of Tigapotide
Tigapotide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques,

typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a

representative experimental protocol for the manual synthesis of Tigapotide.

Experimental Protocol: Solid-Phase Peptide Synthesis
of Tigapotide
Materials and Reagents:

Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH,

Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-

Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH)

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

1,2-Ethanedithiol (EDT)
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Water (H₂O)

Diethyl ether

Acetonitrile (ACN)

High-performance liquid chromatography (HPLC) system

Mass spectrometer

Procedure:

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

First Amino Acid Coupling: Couple the first amino acid (Fmoc-Thr(tBu)-OH) to the resin. Pre-

activate the amino acid with DIC and OxymaPure in DMF and add it to the resin. Allow the

reaction to proceed for 2 hours.

Repetitive Coupling and Deprotection: Repeat the Fmoc deprotection and amino acid

coupling steps for each subsequent amino acid in the Tigapotide sequence (Glu(OtBu),

Tyr(tBu), Cys(Acm), Thr(tBu), Cys(Acm), Glu(OtBu), Thr(tBu), Asp(OtBu), Asn(Trt), Gln(Trt),

Trp(Boc), Glu(OtBu)).

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc

group using 20% piperidine in DMF.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/EDT/H₂O

(94:1:2.5:2.5) for 3 hours.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized Tigapotide using mass

spectrometry and analytical HPLC.

Experimental Workflow: Tigapotide Synthesis
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Figure 1: Experimental workflow for the solid-phase synthesis of Tigapotide.
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Quantitative Data
Tigapotide has been evaluated in various preclinical models, demonstrating its efficacy in

inhibiting tumor growth and metastasis. The following tables summarize key quantitative data

from these studies.

In Vivo Efficacy of Tigapotide in Prostate

Cancer Xenograft Models

Parameter Result

Tumor Growth Inhibition (PC3 Xenografts) 50-60% inhibition with 5 µg/kg/day

Dose-Dependent Tumor Volume Decrease (Mat

Ly Lu-PTHrP Xenografts)

Significant decrease with 1, 10, and 100

µg/kg/day

Delay in Skeletal Metastasis Dose-dependent delay in hind-limb paralysis

Pharmacokinetic and Toxicological Profile of

Tigapotide

Parameter Value

Half-life 0.35 to 1.45 hours[1]

Toxicity (Non-clinical)

No clear evidence of toxicity up to 450

mg/kg/day in mice and 25 mg/kg/day in primates

for 28 days

In Vitro Effects of Tigapotide

Parameter Result

MMP-9 Production Inhibition (Mat Ly Lu cells) Dose-dependent decrease with 50-500 µg/ml

Tumor Cell Proliferation Significant reduction in Mat Ly Lu cells

Mechanism of Action and Signaling Pathways
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The anti-tumor activity of Tigapotide is attributed to its ability to modulate key signaling

pathways involved in cancer progression, primarily through the inhibition of matrix

metalloproteinase-9 (MMP-9) and interaction with the cell surface receptor CD44.

Inhibition of MMP-9
MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process

crucial for tumor invasion, metastasis, and angiogenesis. Tigapotide has been shown to inhibit

the secretion of MMP-9 by cancer cells. This inhibition is believed to be a central part of its anti-

metastatic and anti-angiogenic effects.

Interaction with CD44
CD44 is a transmembrane glycoprotein that acts as a receptor for hyaluronic acid and is

involved in cell-cell and cell-matrix interactions. It plays a significant role in tumor progression

and metastasis. Tigapotide is thought to interact with CD44, leading to the shedding of the

CD44 ectodomain from the cell surface. This shedding disrupts the signaling functions of

CD44.

Downstream Signaling Pathways
The interaction of Tigapotide with CD44 is hypothesized to modulate downstream signaling

pathways, including the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell

survival, proliferation, and apoptosis. By interfering with CD44 signaling, Tigapotide may lead

to the downregulation of Akt activity, thereby promoting apoptosis in cancer cells.

Proposed Signaling Pathway of Tigapotide
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Figure 2: Proposed signaling pathway for the anti-tumor effects of Tigapotide.

Key Experimental Methodologies
In Vivo Tumor Growth and Metastasis Assay
Objective: To evaluate the effect of Tigapotide on primary tumor growth and the development

of skeletal metastases.

Procedure:

Cell Line: Use a relevant cancer cell line, such as the PC3 human prostate cancer cell line or

the Dunning R3227 MatLyLu rat prostate cancer cell line.
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Animal Model: Use immunodeficient mice (e.g., athymic nude mice) for human cell lines or

syngeneic rats for rat cell lines.

Tumor Implantation: Inoculate the cancer cells subcutaneously into the flank of the animals

to assess primary tumor growth. For metastasis studies, inject the cells into the left ventricle

of the heart or the tail vein.

Treatment: Administer Tigapotide or a vehicle control to the animals daily via a suitable

route (e.g., intraperitoneal or intravenous injection).

Data Collection: Measure the primary tumor volume regularly using calipers. Monitor the

development of metastases through imaging techniques (e.g., bioluminescence imaging if

using luciferase-expressing cells) or by observing clinical signs (e.g., hind-limb paralysis for

skeletal metastases).

Analysis: At the end of the study, euthanize the animals and excise the tumors and relevant

organs for histological and molecular analysis.

Gelatin Zymography for MMP-9 Activity
Objective: To determine the effect of Tigapotide on the enzymatic activity of MMP-9 secreted

by cancer cells.

Procedure:

Cell Culture: Culture cancer cells in serum-free media in the presence or absence of varying

concentrations of Tigapotide.

Sample Collection: Collect the conditioned media from the cell cultures.

Electrophoresis: Separate the proteins in the conditioned media on a polyacrylamide gel

containing gelatin.

Enzyme Renaturation and Development: Incubate the gel in a renaturation buffer to allow the

MMPs to renature, followed by incubation in a development buffer to allow for the digestion

of the gelatin.
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Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatin

digestion by MMPs will appear as clear bands against a blue background.

Quantification: Quantify the intensity of the bands corresponding to MMP-9 to determine its

relative activity.

Conclusion
Tigapotide is a well-characterized synthetic peptide with a clear discovery pathway and a

promising preclinical profile as an anti-cancer agent. Its defined synthesis and multifaceted

mechanism of action, centered on the inhibition of MMP-9 and modulation of CD44 signaling,

make it a compelling candidate for further clinical development. The data and protocols

presented in this guide are intended to provide a solid foundation for researchers and drug

development professionals to build upon in their efforts to translate the therapeutic potential of

Tigapotide into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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